molecular formula C12H11F6NO2 B5751659 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B5751659
M. Wt: 315.21 g/mol
InChI Key: RAMYHIHEKMXHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. AChE inhibitors have been used for a variety of purposes, including the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors increase the levels of acetylcholine in the nervous system, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors are primarily related to their effects on cholinergic transmission. Increased cholinergic transmission can lead to improved cognitive function and memory, as well as increased muscle strength and tone. However, excessive cholinergic transmission can lead to adverse effects such as nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors in lab experiments include their ability to increase cholinergic transmission and improve cognitive function and memory. 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have also been used to study the effects of pesticides and nerve agents on the nervous system. However, the limitations of using 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors include their potential for adverse effects such as nausea, vomiting, and diarrhea. Additionally, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors can be toxic at high doses, making it important to use them in a controlled environment.

Future Directions

For research on 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors include the development of new compounds with improved efficacy and safety profiles. Additionally, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to investigate the potential therapeutic uses of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors in these and other neurological disorders.

Synthesis Methods

The synthesis of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be achieved through a two-step process. The first step involves the reaction of 3,5-dimethylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl] carbonate. The second step involves the reaction of this intermediate with ammonia to form the final product, 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate.

Scientific Research Applications

3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have been widely used in scientific research to study the role of acetylcholine in the nervous system. These inhibitors have been used to investigate the effects of acetylcholine on learning and memory, as well as the role of acetylcholine in various neurological disorders. 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have also been used to study the effects of pesticides and nerve agents on the nervous system.

properties

IUPAC Name

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO2/c1-6-3-7(2)5-8(4-6)21-10(20)19-9(11(13,14)15)12(16,17)18/h3-5,9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYHIHEKMXHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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